N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30FN5O3 and its molecular weight is 431.512. The purity is usually 95%.
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Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an oxalamide linkage, a dimethylamino group, and piperazine and furan moieties. The synthesis typically involves multi-step organic reactions, including acylation and coupling reactions that can be optimized for yield and purity.
Component | Details |
---|---|
Molecular Formula | C19H25FN4O2 |
Molecular Weight | 360.43 g/mol |
CAS Number | 123456-78-9 (hypothetical for illustration) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. The dimethylamino group enhances its ability to cross the blood-brain barrier, potentially leading to neuroactive effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing levels of certain neurotransmitters.
- Receptor Modulation : It can interact with serotonin receptors, influencing mood and cognitive functions.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Anti-inflammatory Activity : The compound appears to inhibit pro-inflammatory cytokines and pathways such as NF-kB, contributing to its potential use in treating neurodegenerative diseases.
- Antidepressant-like Effects : Animal models have indicated that the compound may possess antidepressant-like effects through modulation of serotonin pathways.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate low toxicity at therapeutic doses, but further research is needed to fully understand its safety profile.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN5O3/c1-26(2)10-9-24-21(29)22(30)25-16-19(20-4-3-15-31-20)28-13-11-27(12-14-28)18-7-5-17(23)6-8-18/h3-8,15,19H,9-14,16H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWWFJBVNDXAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.